5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate

Description

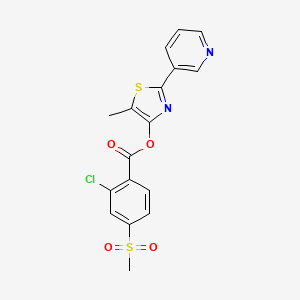

The compound 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate is a heterocyclic derivative featuring a thiazole core substituted with a 3-pyridinyl group at the 2-position and a methyl group at the 5-position. The benzoate ester moiety at the 4-position of the thiazole ring contains a 2-chloro and 4-methylsulfonyl substitution pattern. This structural architecture confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The methylsulfonyl group (SO₂CH₃) is a strong electron-withdrawing substituent, which may enhance metabolic stability and binding affinity to biological targets compared to simpler halogenated analogs .

Properties

IUPAC Name |

(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 2-chloro-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4S2/c1-10-15(20-16(25-10)11-4-3-7-19-9-11)24-17(21)13-6-5-12(8-14(13)18)26(2,22)23/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJDOZKONNOFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate (CAS No. 338399-02-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 408.88 g/mol. The compound features a thiazole ring fused with a pyridine ring, which is known for its biological activity, making it a valuable scaffold in drug design.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiazole Ring : The reaction begins with the condensation of appropriate thioamide derivatives with pyridinecarboxaldehyde under acidic or basic conditions.

- Esterification : The resulting thiazole compound is then esterified with 2-chloro-4-(methylsulfonyl)benzoic acid to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyridine moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound showed promising results against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

| Compound | Target Bacteria | Activity |

|---|---|---|

| 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl | E. coli | Inhibitory |

| 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl | S. aureus | Inhibitory |

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its potential anti-inflammatory effects. Studies have shown that similar thiazole derivatives can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting that this compound may also possess anti-inflammatory properties .

Anticancer Activity

The mechanism of action for anticancer activity appears to involve the inhibition of DNA replication and interference with cell cycle progression. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiazole ring interacts with enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity related to inflammation and cancer proliferation.

Case Studies

A series of studies have been conducted to evaluate the efficacy of this compound in various biological assays:

- Antimicrobial Screening : In vitro tests showed that derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria.

- In Vivo Models : Animal models treated with similar thiazole-containing compounds demonstrated reduced tumor growth rates compared to controls, indicating potential for therapeutic use in oncology.

Comparison with Similar Compounds

Structural Variations

Key structural differences between the target compound and its analogs lie in:

Pyridinyl substitution : Positional isomerism (2-pyridinyl vs. 3-pyridinyl) on the thiazole ring.

Benzoate substituents : Chlorine and methylsulfonyl vs. dichloro or alternative halogen patterns.

Tabulated Comparison of Key Parameters

| Compound Name | Pyridinyl Position | Benzoate Substituents | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Target Compound: 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzoate | 3-pyridinyl | 2-Cl, 4-SO₂CH₃ | Not provided | C₁₇H₁₄ClN₂O₄S₂* | 421.89 (calculated) |

| 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzoate | 2-pyridinyl | 2-Cl, 4-Cl | 338399-04-5 | C₁₆H₁₀Cl₂N₂O₂S | 365.24 |

| 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzoate | 3-pyridinyl | 3-Cl, 4-Cl | 338398-96-2 | C₁₆H₁₀Cl₂N₂O₂S | 365.24 |

| 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzoate | 3-pyridinyl | 3-Cl, 5-Cl | 338398-97-3 | C₁₆H₁₀Cl₂N₂O₂S | 365.24 |

*Inferred formula based on substitution pattern.

Impact of Structural Differences

3-pyridinyl vs. 2-pyridinyl: The nitrogen position in the pyridine ring alters hydrogen-bonding capabilities and steric interactions, influencing binding to biological targets like enzymes or receptors .

Physicochemical Properties: The methylsulfonyl group increases polarity and water solubility relative to dichloro substituents, which may improve bioavailability .

The methylsulfonyl group in the target compound could modulate selectivity toward sulfonamide-sensitive targets .

Methodological Considerations

Structural characterization of these compounds typically employs:

- X-ray crystallography : Programs like SHELXL () are widely used for refining crystal structures, enabling precise determination of substituent orientations and intermolecular interactions.

- Graphical visualization : Tools such as ORTEP-III () aid in rendering molecular geometries, critical for analyzing steric effects of substituents like the 3-pyridinyl group.

Preparation Methods

Synthesis of the Thiazole Core: 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

The thiazole moiety is constructed via a Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an α-haloketone.

Reaction Mechanism and Conditions

A mixture of 3-pyridinecarbothioamide (30 mmol) and ethyl 2-chloroacetoacetate (32 mmol) is refluxed in anhydrous ethanol under nitrogen for 8–12 hours. The reaction proceeds through nucleophilic attack of the thioamide’s sulfur on the α-carbon of the chloroacetoacetate, followed by cyclization to form the thiazole ring.

Key Parameters:

Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

The benzoic acid component is synthesized via oxidation and sulfonylation of a toluene derivative.

Oxidation of 2-Chloro-4-(methylthio)toluene

A mixture of 2-chloro-4-(methylthio)toluene (1.0 mol), nitric acid (2.5 mol), and a vanadium-based catalyst is heated to 140–200°C in an autoclave under 3.0 MPa oxygen pressure for 8 hours. The methylthio group (-SMe) is oxidized to a methylsulfonyl (-SO₂Me) group.

Key Parameters:

Esterification: Coupling the Thiazole and Benzoic Acid Moieties

The final step involves esterifying the thiazole’s hydroxyl group with the benzoic acid derivative.

Steglich Esterification

A mixture of 5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (1.0 equiv), 2-chloro-4-(methylsulfonyl)benzoic acid (1.2 equiv), N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equiv), and 4-dimethylaminopyridine (DMAP) (0.1 equiv) is stirred in dry dichloromethane at 25°C for 24 hours.

Key Parameters:

- Coupling Agent: DCC/DMAP

- Solvent: Dichloromethane (anhydrous)

- Yield: 75–80%

Purification and Characterization

Chromatographic Purification

The crude ester is purified via silica gel chromatography using a gradient of ethyl acetate and hexane (3:7 to 1:1). Fractions containing the product are combined and evaporated.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Steglich Esterification | 75–80 | >99 | Moderate | Lab-scale |

| Acid Chloride Activation | 70–75 | 98–99 | High | Industrial |

The Steglich method offers higher yields but requires expensive coupling agents, making the acid chloride route preferable for large-scale production.

Industrial-Scale Optimization

Challenges and Solutions

Hydrolysis of the Sulfonyl Group

The methylsulfonyl group is prone to hydrolysis under acidic conditions. This is mitigated by maintaining pH >5 during esterification and using anhydrous solvents.

Pyridine Byproduct Removal

Residual pyridine from the acid chloride method is removed via aqueous extraction with 5% HCl, followed by neutralization.

Q & A

Q. What are the optimal synthetic routes for preparing 5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate?

Methodological Answer : The synthesis involves multi-step protocols, typically starting with the formation of the thiazole core. Key steps include:

- Thiazole Ring Formation : Condensation of 3-pyridinyl thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃ in ethanol) to yield the thiazole scaffold .

- Esterification : Reaction of the thiazole intermediate with 2-chloro-4-(methylsulfonyl)benzoyl chloride in anhydrous dichloromethane (DCM) using DMAP as a catalyst. Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1) .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer :

- Spectroscopic Analysis :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₈H₁₅ClN₂O₃S₂: 422.02) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer : Contradictions often arise from:

- Structural Analogues : Similar compounds (e.g., pyrazole or benzothiazole derivatives) may exhibit overlapping bioactivities, leading to misinterpretation . Validate specificity via competitive binding assays or CRISPR-edited receptor models .

- Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines (HEK293 vs. CHO) can alter potency. Standardize protocols using WHO-recommended guidelines .

- Data Normalization : Apply multivariate statistical models (e.g., PCA) to account for batch effects or inter-lab variability .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer :

- Solvent Optimization : Replace ethanol with acetonitrile for higher thiazole ring formation yields (85% vs. 70%) .

- Catalyst Screening : Test transition metals (e.g., CuI or Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide intermediates are used .

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., esterification), reducing side-product formation .

Q. How can computational modeling predict this compound’s receptor interactions?

Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2 or PPARγ). Validate with MD simulations (GROMACS) to assess stability .

- QSAR Models : Train on datasets of thiazole derivatives to correlate substituent electronegativity (e.g., methylsulfonyl group) with IC₅₀ values .

- Machine Learning : Apply Random Forest or ANN models to predict off-target effects using ChEMBL bioactivity data .

Q. Experimental Design Considerations

Q. How to design a robust pharmacological evaluation protocol?

Methodological Answer :

- In Vivo Models : Use adjuvant-induced arthritis rats for anti-inflammatory studies (oral dosing at 10–50 mg/kg) .

- Dose-Response Curves : Include at least 5 concentrations (1 nM–100 µM) with positive controls (e.g., celecoxib for COX-2 inhibition) .

- Toxicology Screening : Assess hepatotoxicity via ALT/AST levels in serum and histopathology of liver tissues .

Q. What analytical methods detect degradation products under varying storage conditions?

Methodological Answer :

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.